Diethyl 2-aminoterephthalate
Description
Contextualization within Aromatic Aminoterephthalate Chemistry
Diethyl 2-aminoterephthalate belongs to the broader class of aromatic aminoterephthalates, which are derivatives of terephthalic acid. cymitquimica.com This family of compounds is characterized by a central benzene (B151609) ring with two carboxyl groups (or their ester derivatives) at positions 1 and 4, and at least one amino group substituent. cymitquimica.com The parent compound, 2-aminoterephthalic acid, is a foundational molecule in this class, widely used as an organic linker in materials science. cymitquimica.comugent.be
The synthesis of this compound is often achieved through the reduction of its nitro precursor, diethyl 2-nitroterephthalate. berkeley.edu A common laboratory method involves dissolving diethyl 2-nitroterephthalate in a solvent like dry tetrahydrofuran (B95107) and hydrogenating it using a palladium on charcoal (Pd/C) catalyst under hydrogen pressure. This process yields this compound with high efficiency. berkeley.edu Conversely, this compound can be hydrolyzed using a base such as sodium hydroxide (B78521), followed by acidification, to produce 2-aminoterephthalic acid, demonstrating its role as a direct precursor to this key linker molecule. berkeley.edu The ester groups in compounds like this compound and its methyl analogue, Dimethyl 2-aminoterephthalate, offer different solubility profiles and reactivity compared to the parent dicarboxylic acid, making them useful in specific synthetic contexts. ugent.bechemicalbook.com
| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) |
|---|---|---|---|
| This compound | 27210-70-4 | C₁₂H₁₅NO₄ | 237.26 |
| 2-Aminoterephthalic acid | 10312-55-7 | C₈H₇NO₄ | 181.15 |
| Dimethyl 2-aminoterephthalate | 5372-81-6 | C₁₀H₁₁NO₄ | 209.20 |
Significance of Aminoterephthalate Ester Derivatives in Advanced Materials and Organic Synthesis Research
The primary significance of aminoterephthalate esters like this compound in academic research lies in their role as precursors to linkers for creating Metal-Organic Frameworks (MOFs). acs.orgresearchgate.netrsc.org MOFs are a class of porous crystalline materials constructed from metal ions or clusters connected by organic ligands. researchgate.net The 2-aminoterephthalate ligand, derived from its ester form, is a popular choice for building MOFs because the free amine (-NH₂) group provides a site for further chemical reactions, a process known as post-synthetic modification. berkeley.eduresearchgate.net
This ability to functionalize the MOF after its initial construction allows researchers to tailor the material's properties for specific applications. researchgate.net For instance, the incorporation of amine groups has been demonstrated to enhance carbon dioxide uptake in porous frameworks. berkeley.edu MOFs such as IRMOF-3 (Zn₄O(BDC-NH₂)₃) and NH₂-MIL-53(Al) are well-known examples that utilize the 2-aminoterephthalate linker and exhibit potential in gas storage and catalysis. berkeley.eduugent.bemdpi.com
In the realm of organic synthesis, aminoterephthalate esters are versatile intermediates. atomfair.com Dimethyl 2-aminoterephthalate, a close analogue of the diethyl ester, is used as a precursor for fluorescent dyes, coordination polymers, and as an intermediate in the synthesis of pharmaceuticals. chemicalbook.comatomfair.com These esters can undergo various chemical transformations, such as the reaction of Dimethyl 2-aminoterephthalate with cyclic ketones to form N-cycloalkyl-2-aminoterephthalic acids, which are then used to create further functionalized MOFs. researchgate.net
Overview of Current Research Trajectories Involving this compound and Analogues
Current research involving this compound and its analogues is predominantly focused on the development of novel functional materials and catalysts. A major research trajectory is the design and synthesis of new MOFs with precisely controlled properties. This includes using aminoterephthalate linkers to create frameworks and then modifying the amine group to fine-tune the material's characteristics for applications ranging from gas separation to chemical sensing. acs.orgresearchgate.net
One active area of investigation is catalysis. MOFs constructed from 2-aminoterephthalate, such as Al-MIL-101-NH₂, have been shown to act as effective and reusable solid basic catalysts in liquid-phase organic reactions, including the Knoevenagel condensation. ugent.befau.de In such studies, soluble linker analogues like Dimethyl 2-aminoterephthalate are often synthesized and tested as homogeneous catalysts to highlight the superior activity and stability conferred by the MOF structure. fau.de
Another significant research direction is in the field of photocatalysis. Scientists are exploring the photophysical properties of aminoterephthalate derivatives to develop MOFs capable of absorbing visible light. acs.org The goal is to create materials that can harness solar energy to drive important chemical reactions, such as the reduction of carbon dioxide. acs.org Furthermore, research continues into the synthesis of various analogues to expand the library of functional molecules. For example, Dimethyl 2-aminoterephthalate is a starting material for creating more complex derivatives, including imidazotetrazinones and aminoquinazolines with potential biological activities. chemicalbook.com
| Research Area | Aminoterephthalate Derivative Used | Application/Finding | Reference |
|---|---|---|---|
| MOF Synthesis | 2-Aminoterephthalic acid (from this compound) | Used as an organic linker to build IRMOF-3 for studies on framework dynamics and gas uptake. | berkeley.edu |
| Solid Base Catalysis | Dimethyl 2-aminoterephthalate (linker analogue) | Used as a homogeneous control to show the enhanced catalytic activity of MOFs (e.g., Al-MIL-101-NH₂) in Knoevenagel condensations. | fau.de |
| Post-Synthetic Modification | Dimethyl 2-aminoterephthalate | Starting material to synthesize N-cycloalkyl-2-aminoterephthalic acids for functionalizing UiO-66-NH₂ MOFs. | researchgate.net |
| Photocatalysis | 2-Aminoterephthalic acid | Studied as a linker model to create MOFs that absorb in the visible range for potential solar energy applications. | acs.org |
| Organic Synthesis | Dimethyl 2-aminoterephthalate | Intermediate in the preparation of imidazotetrazinones and aminoquinazolines. | chemicalbook.com |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
diethyl 2-aminobenzene-1,4-dicarboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO4/c1-3-16-11(14)8-5-6-9(10(13)7-8)12(15)17-4-2/h5-7H,3-4,13H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDFDXMSSBFNAQG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=C(C=C1)C(=O)OCC)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Chemical Transformations of Diethyl 2 Aminoterephthalate
Precursor-Based Synthetic Routes to Diethyl 2-aminoterephthalate
The synthesis of this compound typically begins with a precursor molecule that is chemically modified to introduce the desired functional groups. The most common strategies involve the reduction of a nitro group or the esterification of a carboxylic acid.
Reduction of Diethyl 2-nitroterephthalate
A prevalent method for synthesizing this compound is through the reduction of its nitro precursor, diethyl 2-nitroterephthalate. This transformation can be achieved using various reducing agents and reaction conditions, offering flexibility in process design.
One common approach involves catalytic hydrogenation. For instance, diethyl 2-nitroterephthalate can be dissolved in a solvent like dry tetrahydrofuran (B95107) and subjected to hydrogen gas in the presence of a palladium on charcoal (Pd/C) catalyst. berkeley.edu This reaction is typically carried out under pressure and at room temperature for an extended period to ensure complete conversion. berkeley.edu The catalyst is then removed by filtration to yield this compound. berkeley.edu Yields for this method can be quite high, with reports of up to 94%. berkeley.edu
Alternatively, a classic method for nitro group reduction utilizes iron powder in the presence of an acidic medium, such as ammonium (B1175870) chloride in an ethanol (B145695)/water mixture. chemicalbook.comgoogle.com The reaction is heated to reflux, and the nitro compound, dissolved in ethanol, is added gradually. chemicalbook.comgoogle.com This method is known for its efficiency and can produce near-quantitative yields of the desired amine. chemicalbook.comgoogle.com While effective, this method's industrial application can be hampered by the production of iron-containing waste. google.com
Recent research has also explored more environmentally friendly and selective methods. For example, gold nanoparticles supported on metal-organic frameworks (MOFs) have been shown to effectively catalyze the reduction of nitro groups in the presence of other reducible functional groups like esters. uantwerpen.be This highlights the potential for developing greener synthetic pathways. uantwerpen.be
| Precursor | Reagents | Solvent | Conditions | Yield |
| Diethyl 2-nitroterephthalate | H₂, 10% Pd/C | Tetrahydrofuran | 5 bar H₂, Room Temp, 24h | 94% berkeley.edu |
| Diethyl 2-nitroterephthalate | Fe, NH₄Cl | Ethanol/Water | Reflux, 30 min | 99.1% chemicalbook.comgoogle.com |
Esterification Approaches to 2-aminoterephthalic Acid Derivatives
Another synthetic pathway to this compound involves the direct esterification of 2-aminoterephthalic acid. This method is fundamental in organic synthesis, though it requires careful control to manage the reactivity of both the amino and carboxylic acid groups.
The esterification process typically involves reacting 2-aminoterephthalic acid with ethanol in the presence of a strong acid catalyst. The catalyst protonates the carboxylic acid groups, making them more susceptible to nucleophilic attack by the ethanol. This reaction is often driven to completion by removing the water formed during the reaction. While a direct and straightforward approach, the presence of the free amino group can sometimes lead to side reactions, necessitating protective group strategies in more complex syntheses.
Functionalization and Derivatization Strategies of the Amino and Ester Moieties
The presence of both an amino group and two ester functionalities makes this compound a versatile scaffold for further chemical modification. These modifications can be targeted to either the nitrogen atom or the ester groups, allowing for the synthesis of a wide array of derivatives.
N-Alkylation and Amine Modification Reactions (e.g., Methylation)
The amino group of this compound can undergo N-alkylation to introduce various alkyl substituents. However, direct alkylation of aromatic amines can sometimes be challenging and may lead to mixtures of mono- and di-alkylated products. unive.it
One approach to achieve controlled N-alkylation involves a two-step process. First, the amino group is acylated to form an amide, which can then be alkylated under basic conditions using an alkyl halide, such as dimethyl sulfate. psu.edu The acyl group can subsequently be removed if the primary or secondary amine is the desired product. Cesium carbonate is often used as the base in these reactions, along with a phase-transfer catalyst like tetrabutylammonium (B224687) iodide (TBAI) in a solvent such as dimethylformamide (DMF). psu.edu
More direct methods for methylation have also been explored, utilizing reagents like methyl iodide or methyl chloride for post-assembly modification of molecules containing amine functionalities. acs.org Additionally, reductive amination provides another route for N-alkylation. researchgate.net
| Reagent | Conditions | Product Type |
| Dimethyl sulfate, Cs₂CO₃, TBAI | DMF, overnight | N-methylated amide psu.edu |
| Methyl iodide or Methyl chloride | Post-assembly alkylation | Quaternary ammonium salts acs.org |
| Cyclic ketones (e.g., cyclopentanone) | Reductive amination | N-cycloalkyl derivatives researchgate.net |
Acylation and Amide Bond Formation Reactions
The amino group of this compound is readily acylated to form amides. This is a fundamental transformation in organic synthesis, often employed to create more complex molecules or to protect the amino group during other reactions. libretexts.org
Acylation is typically achieved by reacting the amine with an acyl chloride or an acid anhydride (B1165640). libretexts.org For instance, treatment with acetic anhydride results in the formation of the corresponding acetamide (B32628) derivative. psu.edu For more sensitive substrates or to avoid harsh conditions, various coupling reagents can be used to facilitate amide bond formation between the amine and a carboxylic acid. organic-chemistry.org Reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are effective for this purpose. researchgate.net The formation of an amide bond is a key step in the synthesis of many pharmaceuticals and functional materials. nih.gov
Diazotization and Subsequent Transformations (e.g., coupling with diethylaniline)
The primary aromatic amine of this compound can be converted into a diazonium salt through a process called diazotization. numberanalytics.combyjus.com This reaction involves treating the amine with a source of nitrous acid, typically generated in situ from sodium nitrite (B80452) and a strong acid like hydrochloric acid, at low temperatures. researchgate.net
The resulting diazonium salt is a highly versatile intermediate that can undergo a variety of subsequent reactions. researchgate.net One of the most common applications is in azo coupling reactions, where the diazonium salt acts as an electrophile and reacts with an electron-rich aromatic compound, such as N,N-diethylaniline. researchgate.netbeilstein-journals.org This reaction forms an azo compound, which is characterized by the -N=N- linkage connecting the two aromatic rings. researchgate.net These azo compounds are often highly colored and form the basis of many synthetic dyes. google.dj The coupling reaction with N,N-diethylaniline typically occurs at the para position of the aniline (B41778) ring due to the strong activating and directing effect of the diethylamino group. researchgate.net
| Reaction | Reagents | Intermediate/Product | Significance |
| Diazotization | NaNO₂, HCl (aq) | Diazonium salt | Versatile synthetic intermediate numberanalytics.combyjus.comresearchgate.net |
| Azo Coupling | Diazonium salt, N,N-Diethylaniline | Azo dye | Synthesis of colored compounds researchgate.netgoogle.dj |
Formation of Schiff Base Complexes and Related Adducts
Schiff bases, characterized by the azomethine group (-C=N-), are synthesized through the condensation of a primary amine with an aldehyde or ketone. This compound, possessing a primary amino group, readily reacts with various aldehydes and ketones to form Schiff base ligands. These ligands are crucial in coordination chemistry, as they can form stable complexes with a wide range of metal ions.
The formation of Schiff base metal complexes often involves the reaction of the Schiff base ligand with a metal salt in a suitable solvent, such as ethanol. chemmethod.comajchem-a.com The reaction is typically carried out under reflux with stirring for several hours to ensure completion. chemmethod.com The resulting metal complexes can then be isolated by filtration and purified by recrystallization. chemmethod.comajchem-a.com
The synthesis of Schiff bases and their metal complexes is a versatile method for creating novel materials with diverse applications. For instance, Schiff base complexes have been investigated for their catalytic activity, with some showing promise in promoting various organic transformations. nih.gov The structure and properties of the resulting metal complex are influenced by the nature of the metal ion and the specific aldehyde or ketone used to form the Schiff base ligand.
A variety of metal complexes have been synthesized from Schiff base ligands derived from compounds similar in structure to this compound. These include complexes of iron, copper, nickel, cobalt, and vanadium. chemmethod.comnih.gov The characterization of these complexes is typically performed using techniques such as Fourier-transform infrared (FT-IR) spectroscopy, UV-visible spectroscopy, and single-crystal X-ray crystallography. nih.gov
Table 1: Examples of Schiff Base Metal Complexes
| Metal Ion | Aldehyde/Ketone | Resulting Complex Type | Reference |
|---|---|---|---|
| Vanadyl(IV) | Pyridoxal | Mononuclear Complex | chemmethod.com |
| Iron(III) | o-Vanillin | Mononuclear Complex | nih.gov |
| Copper(II) | o-Vanillin | Mononuclear Complex | nih.gov |
| Palladium(II) | Salicylaldehyde | Mononuclear Complex | ajchem-a.com |
Hydrolysis and Transesterification Pathways of Aminoterephthalate Esters
The ester groups of this compound are susceptible to hydrolysis and transesterification reactions, which are fundamental transformations in organic chemistry.
Hydrolysis:
Hydrolysis of this compound involves the cleavage of the ester linkages by water to yield 2-aminoterephthalic acid and ethanol. This reaction can be catalyzed by either an acid or a base. The mechanism under both conditions involves the nucleophilic attack of water on the carbonyl carbon of the ester.
Recent studies have shown that the hydrolysis of similar diesters, like dimethyl phthalate, can proceed through a two-step transition state mechanism in neutral water. researchgate.net The presence of metal-organic frameworks (MOFs) can also catalyze the hydrolysis of phosphate (B84403) esters, which are structurally related to terephthalate (B1205515) esters. acs.org For example, the MOF UiO-66-NH2, which is synthesized from 2-aminoterephthalic acid, has been shown to be an effective catalyst for the hydrolysis of dimethyl p-nitrophenyl phosphate (DMNP). acs.org
Transesterification:
Transesterification is the process of exchanging the alkoxy group of an ester with another alcohol. wikipedia.org For this compound, this would involve reacting it with a different alcohol in the presence of a catalyst to produce a new terephthalate ester and ethanol. This reaction is reversible and is often driven to completion by removing the more volatile alcohol (in this case, ethanol) by distillation. wikipedia.org
Both acid and base catalysts can be employed for transesterification. wikipedia.orgmasterorganicchemistry.com The mechanism under basic conditions involves the nucleophilic attack of an alkoxide ion on the ester's carbonyl carbon. masterorganicchemistry.com Under acidic conditions, the carbonyl oxygen is protonated, making the carbonyl carbon more electrophilic and susceptible to attack by an alcohol molecule. wikipedia.org Transesterification is a key reaction in the synthesis of polyesters, where a diester reacts with a diol. wikipedia.org It has also been utilized in the synthesis of various specialty chemicals. evitachem.comgoogle.com
Table 2: Comparison of Hydrolysis and Transesterification of this compound
| Transformation | Reagent | Product(s) | Catalyst |
|---|---|---|---|
| Hydrolysis | Water | 2-Aminoterephthalic acid, Ethanol | Acid or Base |
| Transesterification | Alcohol (R-OH) | Di-alkyl 2-aminoterephthalate, Ethanol | Acid or Base |
Green Chemistry Principles in Aminoterephthalate Synthesis
The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. acs.orgmsu.edu These principles are increasingly being applied to the synthesis of aminoterephthalate esters to create more environmentally benign processes.
Key green chemistry principles relevant to the synthesis of this compound include:
Waste Prevention: Designing synthetic routes that minimize the formation of byproducts. acs.orgmsu.edu
Atom Economy: Maximizing the incorporation of all materials used in the process into the final product. acs.org The concept of atom economy, developed by Barry Trost, is a key metric for evaluating the efficiency of a chemical reaction. acs.org
Use of Catalysis: Employing catalytic reagents in small amounts rather than stoichiometric reagents. acs.org Catalysts are preferred as they can be recycled and are often more selective, leading to fewer side products. nih.gov
Safer Solvents and Auxiliaries: Minimizing or replacing hazardous solvents with safer alternatives like water or bio-based solvents. nih.gov Solvent-free reactions are also a key aspect of green chemistry. core.ac.uk
Energy Efficiency: Conducting reactions at ambient temperature and pressure to reduce energy consumption. acs.org Microwave-assisted synthesis is one technique that can improve energy efficiency. athensjournals.gr
Use of Renewable Feedstocks: Utilizing raw materials derived from renewable sources rather than depleting fossil fuels. acs.orgathensjournals.gr
One approach to a greener synthesis of aminoterephthalates involves the catalytic hydrogenation of the corresponding nitroterephthalate. A method for producing dimethyl aminoterephthalate uses catalytic hydrogenation of dimethyl nitroterephthalate in isopropanol, achieving a high conversion rate and product purity. google.com This process can be considered greener as it avoids harsher reducing agents that generate more waste.
Furthermore, the use of biocatalysts, such as enzymes, aligns with green chemistry principles as they are highly specific, often eliminating the need for protecting groups and reducing waste. acs.org Research into enzymatic esterification and amidation reactions is an active area in the development of greener synthetic methods.
Table 3: Application of Green Chemistry Principles
| Green Chemistry Principle | Application in Aminoterephthalate Synthesis |
|---|---|
| Waste Prevention | Designing reaction pathways with minimal byproducts. acs.orgmsu.edu |
| Atom Economy | Maximizing the incorporation of reactant atoms into the final product. acs.org |
| Catalysis | Using catalysts to improve reaction efficiency and reduce waste. acs.orgcore.ac.uk |
| Safer Solvents | Employing less hazardous solvents or solvent-free conditions. nih.govcore.ac.uk |
| Energy Efficiency | Utilizing methods like microwave synthesis to reduce energy consumption. athensjournals.gr |
| Renewable Feedstocks | Exploring bio-based starting materials. acs.orgathensjournals.gr |
Coordination Chemistry and Metal Organic Framework Mof Research
Diethyl 2-aminoterephthalate and its Derivatives as Ligand Precursors for Coordination Polymers and MOFs
This compound serves as a pro-ligand, which, after hydrolysis of its ester groups to carboxylic acid groups, becomes 2-aminoterephthalic acid (H2ABDC). This resulting molecule is a bifunctional organic linker, possessing both carboxylate and amine functionalities that can coordinate with metal ions. sigmaaldrich.com The presence of the amino group is particularly significant as it can act as a Lewis base site, enhancing the selective adsorption of molecules like carbon dioxide. rsc.org Furthermore, this amino group provides a reactive site for post-synthetic modification, allowing for the tailoring of the MOF's properties after its initial formation. nih.govmdpi.com
The versatility of the aminoterephthalate ligand is demonstrated by its ability to form coordination polymers with a variety of metal ions, including lanthanides, by employing methods such as hydrothermal synthesis. pure-synth.comscientificlabs.com The resulting structures and their properties are heavily influenced by the coordination environment and the specific metal ion used.
Synthesis and Structural Elucidation of Aminoterephthalate-Based MOFs
The synthesis of aminoterephthalate-based MOFs is a rich area of research, with various methods developed to control the resulting structure and properties. The characterization of these materials relies on techniques such as powder X-ray diffraction (PXRD) to determine the crystalline phase, and single-crystal X-ray diffraction for detailed structural elucidation. rsc.orgmdpi.commdpi.com
Hydrothermal and solvothermal syntheses are the most common methods for producing aminoterephthalate-based MOFs. rsc.orgmdpi.com These techniques involve heating a mixture of the metal salt and the 2-aminoterephthalic acid ligand in a sealed vessel, with water or an organic solvent, respectively. For instance, novel amino-functionalized MOFs, such as Mg-ABDC, Co-ABDC, and Sr-ABDC, have been successfully synthesized using solvothermal reactions. rsc.org Similarly, iron(III) aminoterephthalate MOFs, including the well-known MIL-101-NH2, MIL-88B-NH2, and MIL-53-NH2, have been prepared through microwave-assisted hydro/solvothermal reactions, which can rapidly evaluate the influence of various reaction parameters. nih.govnih.gov Modulated hydrothermal synthesis, using water as the solvent, has been highlighted as a greener alternative to traditional solvothermal methods that often employ toxic solvents like N,N-dimethylformamide (DMF). nih.govacs.org
Table 1: Examples of Aminoterephthalate-Based MOFs and their Synthesis Methods
| MOF Name | Metal Ion | Synthesis Method | Reference |
|---|---|---|---|
| Mg-ABDC | Mg | Solvothermal | rsc.org |
| Co-ABDC | Co | Solvothermal | rsc.org |
| Sr-ABDC | Sr | Solvothermal | rsc.org |
| MIL-101-NH2 | Fe | Microwave-assisted hydro/solvothermal | nih.govnih.gov |
| MIL-88B-NH2 | Fe | Microwave-assisted solvothermal | nih.govnih.gov |
| MIL-53-NH2 | Fe | Microwave-assisted hydrothermal | nih.govnih.gov |
| Hf-UiO-NH2_H2O | Hf | Modulated Hydrothermal | nih.govacs.org |
| Cu-MOFs | Cu | Solvothermal | rsc.org |
| Zn2(NH2-BDC)2(DABCO) | Zn | Room-temperature | nih.gov |
While elevated temperatures are common in MOF synthesis, room-temperature methods offer a more energy-efficient and facile alternative. mdpi.comnih.gov The inclusion of an amine group on the terephthalic acid linker has been shown to facilitate the aqueous synthesis of MOFs at room temperature through a process known as biomimetic mineralization. acs.orgnih.gov This approach has been successfully applied to create zinc(II) MOFs. acs.orgnih.gov Furthermore, isomers of zinc-based MOFs with the formula Zn2(X)2(DABCO) (where X is 2-aminoterephthalic acid) have been synthesized rapidly at room temperature, demonstrating that different crystal structures (isomers) can be obtained under ambient conditions. nih.govresearchgate.net
The choice of solvent plays a critical role in determining the final topology (the way atoms are connected) and crystallinity of the resulting MOF. researchgate.net For instance, in the room-temperature synthesis of Zn2(BDC)2(DABCO) isomers, the solvent was found to be a key factor in directing the formation of either a Kagome lattice or a tetragonal topology. researchgate.net The solvent can act as a template, influencing the self-assembly process of the metal ions and organic linkers. researchgate.net
In the synthesis of iron(III) aminoterephthalate MOFs, the reaction medium was identified as a major variable affecting the phase selectivity. mdpi.com For example, using water as the solvent in microwave-assisted synthesis can yield pure MIL-101-NH2 at lower temperatures and concentrations, while MIL-53-NH2 is formed at higher concentrations. mdpi.com In contrast, ethanol (B145695) as a solvent predominantly leads to the formation of MIL-88B-NH2. nih.gov The use of N,N-dimethylformamide (DMF) can also promote the formation of specific topologies, such as NH2-MIL-101(Al), by influencing the reaction kinetics and thermodynamics. nih.gov
The coordination of the aminoterephthalate ligand to different metal ions results in a variety of structural motifs. Single-crystal structure analysis has revealed that in Mg-ABDC and Co-ABDC, the metal centers coordinate with the ligand to form two-dimensional layered structures. rsc.org In contrast, Sr-ABDC forms a three-dimensional framework. rsc.org The coordination environment of the metal ion, including the number of coordinated solvent molecules, also plays a crucial role in the final structure. ekb.eg The inherent stability of a MOF is directly related to the strength of the coordination bond between the ligand and the metal cluster. researchgate.net For example, three different coordination modes of 2-aminoterephthalate have been observed in cadmium coordination polymers, leading to distinct network topologies. researchgate.net
Influence of Solvent on MOF Topology and Crystallinity
Post-Synthetic Modification (PSM) of Amine-Functionalized MOFs
A significant advantage of incorporating the 2-aminoterephthalate linker into MOFs is the presence of the reactive amine group, which allows for post-synthetic modification (PSM). nih.govmdpi.com PSM involves the chemical modification of the MOF after its initial synthesis, enabling the introduction of new functional groups and the tuning of the material's properties without altering the underlying framework. ekb.eg
The amine functionality is a versatile handle for a range of chemical reactions. For example, the amine groups in IRMOF-3, a zinc aminoterephthalate MOF, have been successfully reacted with acetic anhydride (B1165640) to form an amide-functionalized framework. nih.gov This approach has been extended to include reactions with various electrophiles like other anhydrides and isocyanates. nih.gov PSM of amine-functionalized MOFs has also been achieved using diketene (B1670635) to introduce β-amidoketone arms and through reactions with aldehydes to form imine bonds, which can tune the solubility and porosity of the material. griffith.edu.aursc.org
Covalent Grafting of Organic Molecules onto Linkers
Post-synthetic modification (PSM) is a powerful strategy to introduce chemical functionalities into MOFs that might not be stable under the initial MOF synthesis conditions. rsc.org The amino group of the 2-aminoterephthalate linker is a versatile anchor for a wide range of covalent reactions. nih.gov This allows for the precise chemical tailoring of the MOF's interior surface.
A frequent PSM reaction involves the transformation of the amine into an amide or urea (B33335). For instance, in UiO-66-NH₂, the amino groups can be reacted with various acid anhydrides. rsc.org Studies have shown that for smaller reagents like acetic anhydride, a complete conversion (100%) to the corresponding amide (UiO-66-NHCOCH₃) can be achieved. rsc.orgresearchgate.net Similarly, isocyanates are highly reactive toward the amine, yielding urea functionalities without generating byproducts. researchgate.netacs.org For example, reacting Al-MIL-101-NH₂ with phenyl isocyanate resulted in the conversion of 86% of the amino groups into phenylurea units, which significantly enhanced the material's stability in water. researchgate.net
Other covalent modifications include:
Imine Formation: Reaction with aldehydes to form imines, which can be subsequently reduced to secondary amines. researchgate.netmdpi.com
Azide (B81097) Conversion: The amino group can be converted to an azide group, which can then participate in "click" chemistry reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC). mdpi.com
Epoxide Ring-Opening: The amine can react with epoxides to install hydroxy-amine functionalities.
These grafting strategies allow for the introduction of a diverse array of chemical groups, including alkyl chains, aromatic rings, and other catalytically active or selective moieties, thereby fine-tuning the MOF's properties. mdpi.comacs.org
Anchoring of Metal Complexes within MOF Structures
The functional amine on the 2-aminoterephthalate linker can also be used to immobilize entire metal complexes within the MOF's pores. This strategy creates well-defined, isolated catalytic sites, combining the advantages of homogeneous catalysis (high activity and selectivity) with heterogeneous catalysis (ease of separation and reusability). tesisenred.netacs.org
The process typically involves a two-step approach:
Ligand Installation: The amine group of the parent MOF (e.g., UiO-66-NH₂) is first modified to create a chelating ligand. This can be achieved by reacting the amine with molecules that have both a group reactive toward the amine and a separate metal-binding pocket, such as a bipyridine or a salen-type ligand.
Metallation: The newly installed chelating sites within the MOF are then exposed to a solution containing the desired metal salt, leading to the coordination of the metal ion and the formation of the final metallated MOF. tesisenred.net
This dative post-synthetic metallation has been successfully demonstrated to install various metal centers into aminoterephthalate-based MOFs without compromising the framework's structural integrity. tesisenred.netacs.org These anchored complexes are accessible for subsequent reactions and have been explored for various catalytic applications. acs.org For example, installing polyamine chains onto a zirconium-based MOF has been shown to facilitate carbon dioxide capture. acs.org This method provides a powerful route to design advanced catalysts with precisely controlled active sites.
Defect Engineering for the Sequential Installation of Functionalities
Defect engineering has emerged as a sophisticated strategy to introduce and control functionality in MOFs. rsc.org In MOFs like UiO-66, which are based on zirconium clusters, it is common to have missing linkers, creating defects. These defects are typically compensated by modulator molecules, like monocarboxylic acids, used during the synthesis. cas.czrsc.org
This inherent defectivity can be exploited for the sequential installation of functionalities. nih.gov A strategy known as sequential linker installation (SLI) allows for the precise placement of different functional groups within the MOF. acs.orgacs.org In this approach, a MOF is synthesized with a high concentration of defects or with labile linkers that can be selectively removed. The resulting open coordination sites on the metal clusters can then be used to install new functional linkers in a stepwise manner. nih.gov
For example, a MOF with unsaturated Zr₆ clusters, PCN-700, was specifically designed to allow for the subsequent insertion of linear dicarboxylate linkers by replacing terminal water or hydroxide (B78521) ligands. acs.org This technique enables the creation of multivariate MOFs where the spatial arrangement and proximity of different functionalities are precisely controlled, which is difficult to achieve through direct synthesis. acs.orgacs.org By controlling the defects, one can enhance the rate of post-synthetic ligand exchange, allowing for the rapid and quantitative introduction of bulky or catalytically active groups. nih.gov This approach has been used to systematically tune properties like the electronic band gap for photocatalysis by introducing amino-functionalized monocarboxylates at defective sites. cas.cz
Framework Mobility and Dynamics in Aminoterephthalate-Derived MOFs
The organic linkers in MOFs are not static but can exhibit dynamic motions, such as rotation and libration. mdpi.comnih.gov These dynamics are crucial as they can influence the material's properties, including guest molecule diffusion, adsorption, and mechanical behavior. mdpi.comacs.org The 2-aminoterephthalate linker, in particular, shows distinct dynamic behaviors related to its aromatic core and the appended amine group.
Aromatic Ring and Amine Group Rotation within Frameworks
The phenylene ring of the terephthalate (B1205515) linker is known to undergo rotational motion within the MOF structure. rsc.org This motion is often characterized as a π-flipping motion (180° rotation) or, at lower energies, as a smaller angular libration. mdpi.com The energy barrier for these rotations can vary significantly, from under 1 kJ/mol to nearly 50 kJ/mol, depending on the specific MOF structure and the steric environment around the linker. mdpi.com
Techniques like solid-state nuclear magnetic resonance (SSNMR) spectroscopy are instrumental in studying these dynamics. umich.eduresearchgate.net For IRMOF-3, which is built from 2-aminoterephthalate, ¹H spin-lattice relaxation studies identified two distinct motions: a low-energy libration with an activation energy of 5.0–7.5 kJ/mol, and a higher-energy π-flipping motion with an activation energy of 21 kJ/mol. mdpi.com
The presence of the amino substituent on the ring influences these dynamics. In UiO-66-NH₂, the amine group can form hydrogen bonds, which can alter the rotational energy landscape compared to the non-functionalized UiO-66. umich.edu Studies combining DIPSHIFT SSNMR experiments and DFT simulations on UiO-66 derivatives have shown that functional groups heavily modulate the rotational motion of the linker. umich.edu The dynamics are sensitive to local chemical interactions, such as hydrogen bonding from the -NH₂ group or steric repulsion from other groups, as well as temperature. umich.eduumich.edu
Pore Structure and Accessibility in Modified MOFs
The covalent modification of the 2-aminoterephthalate linker, as described in section 3.3.1, directly impacts the physical characteristics of the MOF's pores. mdpi.comrsc.org Grafting new molecules onto the linker invariably alters the pore size, volume, and surface chemistry, which in turn affects guest accessibility and adsorption properties. berkeley.eduacs.org
The extent of this impact depends on the size and nature of the grafted functional group. For example, the post-synthetic modification of Al-MIL-101-NH₂ with phenyl isocyanate led to a significant reduction in the BET surface area from 3363 m²/g to 1555 m²/g. researchgate.net This modification also reduced the mean diameter of the mesopores by 0.6 nm. researchgate.net Similarly, functionalizing MIL-68(In) with different groups (-NH₂, -Br, -NO₂) showed that the size of the substituting group had a negative influence on the surface area. royalsocietypublishing.org
Despite the reduction in pore volume and surface area, such modifications can enhance selectivity for specific guest molecules. nih.gov The introduction of functional groups can create more favorable binding sites, leading to improved uptake of certain gases at low pressures, even if the total capacity at high pressure is reduced. royalsocietypublishing.orgnih.gov For instance, grafting -NH₂ groups into MIL-68(In) was found to most effectively enhance CO₂ adsorption capacity. royalsocietypublishing.org Therefore, a trade-off often exists between maintaining high porosity and achieving enhanced selectivity or functionality through pore modification. rsc.org
Interactive Data Table: Effect of Post-Synthetic Modification on MOF Porosity
| Parent MOF | Modification Reagent | Functionalized MOF | BET Surface Area (Parent) [m²/g] | BET Surface Area (Modified) [m²/g] | Pore Diameter Reduction [nm] | Source(s) |
| Al-MIL-101-NH₂ | Phenyl Isocyanate | Al-MIL-101-URPh | 3363 | 1555 | 0.6 | researchgate.net |
| UiO-66-NH₂ | Acetic Anhydride | UiO-66-NHCOCH₃ | N/A | N/A | N/A | rsc.orgresearchgate.net |
| HMIL-121 | Various (alcohols, amines) | HMIL-121-PSM | N/A | Significant Decrease | N/A | uwo.ca |
N/A: Data not available in the cited source. The table illustrates that while specific values vary, post-synthetic modification generally leads to a decrease in surface area and pore size due to the added bulk of the functional groups.
Supramolecular Chemistry and Crystal Engineering
Hydrogen Bonding Interactions in Aminoterephthalate Derivatives
Hydrogen bonding is a predominant force in the crystal structures of aminoterephthalate derivatives, significantly influencing their molecular packing. psu.eduuni-leipzig.de In these compounds, the amino group (-NH2) and the carboxyl groups (-COOH or -COOR) are primary sites for hydrogen bond formation. ck12.org
These interactions can lead to the formation of specific structural motifs. For example, linear 1:2 complex units can be formed through strong O-H···O hydrogen bonds, which are then associated with each other via N-H···O interactions. nih.govresearchgate.net The presence of the amino group is noted to enrich the hydrogen bonding possibilities compared to terephthalic acid itself. psu.edu
Table 1: Examples of Hydrogen Bonding Parameters in an Aminoterephthalate Derivative
| Donor-H···Acceptor | Distance (Å) | Angle (°) | Type |
| O2—H2···O1B | 1.74 | 174 | Intermolecular |
| O3—H3···O1A | 1.742 | 173 | Intermolecular |
| N1—H1A···O1 | 2.02 (2) | 138 (3) | Intramolecular |
| N1—H2···H1B···O4 | 2.14 (3) | 168 (3) | Intermolecular |
| C—H···O | 2.42–2.57 | - | Weak Intermolecular |
Data derived from a study on 2-aminoterephthalic acid N,N-dimethylformamide disolvate. nih.govresearchgate.net
π-π Stacking Interactions in Solid-State Architectures
π-π stacking is another critical non-covalent interaction that directs the assembly of aromatic molecules like aminoterephthalate derivatives in the solid state. psu.edufrontiersin.org This interaction involves the attractive force between the electron clouds of adjacent aromatic rings. The arrangement of these rings can be parallel-displaced or T-shaped, with the sandwich-style being generally less favorable due to electrostatic repulsion. encyclopedia.pub
In the context of aminoterephthalate compounds, π-π stacking interactions work in concert with hydrogen bonds to build up the supramolecular architecture. psu.edu For example, in certain metal-organic frameworks (MOFs) constructed with 2-aminoterephthalate, π-π stacking between aromatic rings of ligands like 1,10-phenanthroline (B135089) contributes to the formation of three-dimensional structures. psu.edu The distances between the interacting rings are typically in the range of 3.4 to 3.6 Å. psu.edu
The strength and nature of these stacking interactions can be influenced by the presence and position of substituents on the aromatic ring. sci-hub.se The interplay between π-π stacking and other non-covalent forces is a key factor in crystal engineering, allowing for the design of materials with specific packing arrangements and properties. rsc.org
Design and Formation of Supramolecular Assemblies
The design of supramolecular assemblies with aminoterephthalate derivatives leverages the predictable nature of non-covalent interactions. uib.eucore.ac.uk By carefully selecting building blocks and reaction conditions, it is possible to guide the self-assembly process towards desired architectures, such as one-dimensional chains, two-dimensional layers, or three-dimensional frameworks. psu.eduresearchgate.net
Metal-organic frameworks (MOFs) are a prominent example of supramolecular assemblies where aminoterephthalate ligands are widely used. bham.ac.ukekb.eg The amino group on the terephthalate (B1205515) linker provides an additional functional site for hydrogen bonding or for post-synthetic modification, which can be used to tune the properties of the MOF. ekb.egberkeley.edu For instance, the reaction of 2-aminoterephthalic acid with various metal ions under different conditions has led to the formation of a wide range of coordination polymers with diverse topologies. researchgate.netresearchgate.net
The formation of these assemblies is a complex process influenced by factors such as:
The coordination geometry of the metal ion.
The functionality of the organic linker (e.g., the amino and carboxylate groups).
The presence of auxiliary ligands. researchgate.net
The solvent system used, which can interact with the building blocks through hydrogen bonding. nih.govresearchgate.net
These factors collectively dictate the final supramolecular structure, which can range from simple coordination complexes to intricate, porous frameworks. psu.eduresearchgate.net
Crystal Packing and Morphology in Aminoterephthalate Compounds
In the solid state, aminoterephthalate derivatives often exhibit layered or three-dimensional network structures stabilized by a combination of strong and weak hydrogen bonds and π-π stacking. researchgate.netresearchgate.net For example, the crystal structure of dimethyl 2-aminoterephthalate has been characterized, revealing a specific packing arrangement dictated by these forces. nih.govcrystallography.net
The morphology of the resulting crystals can be influenced by the packing arrangement. For instance, parallel packing of hydrogen-bonded chains can lead to crystal facets with specific hydrophobic or hydrophilic characteristics. researchgate.net Understanding the relationship between molecular interactions, crystal packing, and morphology is a central goal of crystal engineering.
Table 2: Crystallographic Data for Dimethyl 2-aminoterephthalate
| Parameter | Value |
| Formula | C10H11NO4 |
| Crystal System | Monoclinic |
| Space Group | P 1 21/c 1 |
| a (Å) | 4.7721 |
| b (Å) | 16.928 |
| c (Å) | 11.841 |
| β (°) | 93.88 |
| Cell Volume (ų) | 954.3 |
Data obtained from the Crystallography Open Database for dimethyl 2-aminoterephthalate. crystallography.net
Interplay of Non-Covalent Interactions in Directed Crystal Growth
The directed growth of crystals with specific structures and properties relies on controlling the delicate balance and hierarchy of non-covalent interactions. frontiersin.orgmdpi.com In aminoterephthalate systems, the interplay between hydrogen bonding and π-π stacking is particularly significant. psu.eduresearchgate.net
Hydrogen bonds, being stronger and more directional, often act as the primary organizing force, establishing the initial framework of the molecular assembly. uni-leipzig.deck12.org π-π stacking and weaker van der Waals forces then contribute to the further stabilization and densification of the crystal packing. nih.gov The synergistic and sometimes competitive nature of these interactions determines the final crystal structure. uib.eu
For example, the introduction of an amino group to terephthalic acid not only provides sites for strong hydrogen bonds but can also modulate the electronic properties of the aromatic ring, thereby influencing the π-π stacking interactions. psu.edusci-hub.se By understanding and manipulating this interplay, researchers can aim to control polymorphism (the existence of multiple crystal forms) and engineer crystalline materials with desired characteristics for applications in areas like materials science and pharmaceuticals. researchgate.net
Catalytic Applications and Reaction Mechanisms
Diethyl 2-aminoterephthalate and its Derivatives in Heterogeneous Catalysis
While this compound itself can be explored as a molecular catalyst, its derivatives, particularly the parent 2-aminoterephthalic acid, are more commonly studied as building blocks for solid catalysts. The catalytic activity often arises from the synergistic effect of the basic amino group and the acidic carboxylic groups, or the Lewis acidic metal centers they coordinate to in larger structures.
The Knoevenagel condensation, a fundamental carbon-carbon bond-forming reaction between a carbonyl compound and an active methylene (B1212753) compound, is frequently catalyzed by basic species. researchgate.net Aminoterephthalate-based systems have emerged as effective heterogeneous catalysts for this transformation.
Metal-Organic Frameworks (MOFs) constructed with 2-aminoterephthalate linkers, such as UiO-66-NH2 (Zr-based) and MIL-101-NH2 (Al or Cr-based), exhibit remarkable catalytic activity. acs.orgnih.gov The amino groups pendant within the MOF pores act as Brønsted basic sites, while the metal clusters (e.g., Zr-oxo clusters) can function as Lewis acid sites. This proximity of acid and base sites is believed to create a bifunctional catalyst that enhances reaction rates and selectivity. acs.org
For instance, UiO-66-NH2, which is built from zirconium nodes and 2-aminoterephthalate linkers, efficiently catalyzes the condensation of various aldehydes with active methylene compounds like malononitrile (B47326) and ethyl cyanoacetate (B8463686) under mild conditions. acs.org Studies have shown that the catalytic process is heterogeneous and the catalyst can be recycled without significant loss of activity. acs.org The performance of these MOFs is often superior to that of the soluble linker analogue, dimethyl 2-aminoterephthalate, indicating that the framework structure plays a crucial role in the catalytic enhancement. acs.orgnih.gov The confinement of the active sites within the MOF pores can also lead to size- and shape-selective catalysis. acs.org
The proposed mechanism often involves the activation of the aldehyde by the Lewis acidic metal center, while the amino group deprotonates the active methylene compound, facilitating the nucleophilic attack. acs.org
Table 1: Performance of Aminoterephthalate-Based Catalysts in Knoevenagel Condensation This table is generated based on data from multiple sources to illustrate typical findings.
| Catalyst | Reactants | Product | Conversion (%) | Selectivity (%) | Conditions | Source(s) |
| UiO-66-NH2 | Benzaldehyde (B42025) + Malononitrile | Benzylidene malononitrile | >90 | ~100 | 40 °C, DMF | acs.org |
| UiO-66-NH2 | Benzaldehyde + Ethyl Cyanoacetate | Ethyl (benzylidene)cyanoacetate | >90 | ~100 | 80 °C, Ethanol (B145695) | acs.orgcsic.es |
| CAU-1-NH2 | Benzaldehyde + Malononitrile | Benzylidene malononitrile | >95 | 100 | 40 °C, 7h, Ethanol | researchgate.net |
| NH2-MIL-101(Fe) | Benzyl alcohol + Malononitrile (Tandem) | Benzylidene malononitrile | 95 (alcohol conv.) | 78 (product yield) | Visible light, RT | chemrxiv.org |
The catalytic utility of aminoterephthalate-based materials extends beyond Knoevenagel condensations to a variety of other important organic reactions.
Aldol (B89426) Condensation : Similar to the Knoevenagel reaction, the aldol condensation involves the formation of a C-C bond. Amino-functionalized MOFs like UiO-66-NH2 have been investigated as catalysts for cross-aldol condensations, such as the reaction between benzaldehyde and heptanal (B48729) to produce jasminaldehyde. csic.es The bifunctional acid-base nature of UiO-66-NH2 is credited with its higher activity and selectivity compared to the non-functionalized UiO-66. csic.es DFT calculations suggest that while the mechanism is similar on both catalysts, the amino-functionalized version exhibits slightly stronger reactant adsorption and lower activation barriers, leading to higher initial activity. csic.es
Tandem Reactions : The dual functionality of aminoterephthalate MOFs makes them ideal for one-pot tandem reactions. For example, NH2-MIL-101(Fe) has been used as a bifunctional catalyst for a tandem photo-oxidation/Knoevenagel condensation. chemrxiv.org Under visible light, it acts as a photocatalyst to oxidize aromatic alcohols to aldehydes and subsequently as a base catalyst for the condensation of the in-situ generated aldehyde with an active methylene compound. chemrxiv.org
CO2 Cycloaddition : MOFs containing aminoterephthalate linkers, such as ZnMOF-1-NH2, have been employed as heterogeneous catalysts for the cycloaddition of CO2 to epoxides to form valuable cyclic carbonates. researchgate.netresearchgate.net The catalytic mechanism is proposed to involve the Lewis acidic metal sites activating the epoxide, while the basic amino groups can help in activating CO2. researchgate.net
Sulfoxidation Reactions : The same amine-functionalized zinc MOF (ZnMOF-1-NH2) has also demonstrated efficacy in catalyzing the oxidation of aryl sulfides to sulfoxides, showcasing its versatility as a multifunctional catalyst. researchgate.net
Catalysis of Knoevenagel Condensation Reactions
MOF-Supported Catalysis Utilizing Aminoterephthalate Linkers
The incorporation of 2-aminoterephthalate as a linker into MOFs provides a robust platform for engineering highly active and selective catalysts. The MOF structure offers high surface area, tunable porosity, and the ability to isolate active sites, which are all desirable features in heterogeneous catalysis.
The selective dimerization of ethylene (B1197577) to 1-butene (B85601) is a significant industrial process. MOFs functionalized with aminoterephthalate linkers have been used as supports for single-site catalysts for this transformation. In one approach, a nickel complex was anchored into the pores of an iron-based MOF, (Fe)MIL-101-NH2, which is constructed from 2-aminoterephthalate linkers. researchgate.net This was achieved through a post-synthetic modification where the amine groups of the linker react to form an imine that chelates the nickel catalyst. The resulting material, Ni@(Fe)MIL-101, proved to be a highly active and selective catalyst for the liquid-phase dimerization of ethylene to 1-butene. researchgate.net Similarly, a cobalt catalyst grafted onto UiO-66-NH2 has been synthesized and shown to be effective for ethylene oligomerization, with high activity and selectivity towards butene under optimized conditions. ciac.jl.cn
The unique electronic properties of aminoterephthalate linkers make them suitable components for photocatalytic MOFs. The amino group can act as an electron donor and modify the light-absorbing properties of the material.
CO2 Reduction : MOFs like NH2-UiO-66(Zr) have demonstrated the ability to photocatalytically reduce CO2 to formate (B1220265) under visible light irradiation, using triethanolamine (B1662121) as a sacrificial electron donor. nih.gov Photoluminescence and ESR studies have confirmed a photoinduced electron transfer from the excited 2-aminoterephthalate linker to the zirconium-oxo clusters, generating Zr(III) species that are active in the reduction of CO2. nih.gov Bimetallic versions, such as Zr/Cu-ATA, have shown even better performance due to an optimized bandgap and enhanced charge transfer. csic.es
Table 2: Performance of Aminoterephthalate-Based MOFs in Photocatalysis This table is generated based on data from multiple sources to illustrate typical findings.
| Catalyst | Reaction | Product(s) | Rate / Amount | Conditions | Source(s) |
| NH2-UiO-66(Zr) | CO2 Reduction | Formate | 26.4 µmol (g of Cat.)⁻¹ h⁻¹ | Visible light, TEOA | bucea.edu.cn |
| Zr/Cu-ATA (NH2-UiO-66 type) | CO2 Reduction | Formate | 122 µmol h⁻¹ mmol(MOF)⁻¹ | Visible light | csic.es |
| Defective UiO-66-NH2 | Overall Water Splitting | H2, O2 | 450 µmol g⁻¹ H2 (in 5h) | Simulated sunlight | researchgate.netsciopen.com |
| Ni(II)@Al-ATA | Hydrogen Evolution | H2 | 36.0 µmol h⁻¹ | - | rsc.org |
Understanding the kinetics and selectivity of reactions catalyzed by aminoterephthalate-based MOFs is crucial for optimizing their performance. The structure of the MOF, including its pore size and the nature of the active sites, plays a significant role.
In the Knoevenagel condensation, the bifunctional acid-base character of UiO-66-NH2 is key to its high activity. acs.org Kinetic studies show that the reaction is often pseudo-first-order. bucea.edu.cn The selectivity can be influenced by the size of the reactants relative to the MOF's pore apertures, demonstrating shape-selective catalysis. acs.org For example, in the condensation of different substituted benzaldehydes, substrates that are too bulky to enter the pores react much slower, confirming that the catalysis primarily occurs within the MOF framework. acs.org
For the cross-aldol condensation of benzaldehyde and propanal on UiO-66 and UiO-66-NH2, kinetic experiments revealed that the amino-functionalized material has a higher initial activity. core.ac.ukugent.be However, after a certain reaction time, the activities of both catalysts can become comparable. core.ac.uk The initial selectivity towards the cross-aldol product is significantly higher for UiO-66-NH2 (79%) compared to the parent UiO-66 (41%), indicating that the amino groups favor the reaction between the two different aldehydes over the self-condensation of propanal. core.ac.uk These findings highlight the intricate relationship between the catalyst's structure, the reaction mechanism, and the observed kinetic and selectivity profiles.
Mechanistic Studies of Reactions Involving Aminoterephthalate Compounds
Excited-State Conformational Dynamics and Their Impact on Reactivity
The photophysical properties of aminoterephthalate derivatives are of significant interest, particularly for their application as photosensitizers in materials like metal-organic frameworks (MOFs) used for visible-light photocatalysis. nih.gov The position of the amino functional group on the terephthalic acid backbone plays a critical role in determining the excited-state dynamics and, consequently, the reactivity of the molecule. nih.govacs.org Understanding these dynamics is crucial for designing and optimizing functional materials for applications such as sensing and light-emitting devices. nih.gov
Upon excitation, a π–π* transition occurs, promoting an electron to the lowest unoccupied molecular orbital (LUMO), which is distributed across the entire molecule in aminoterephthalate derivatives. nih.gov The subsequent relaxation pathways are heavily influenced by the molecule's ability to undergo conformational changes, such as intramolecular twisting around the central C–C bond axis. nih.govacs.org This rotation is, in turn, governed by an interplay of steric hindrance from the amino group and the electronic conjugation across the molecule. nih.govacs.org
In a study comparing 2-aminoterephthalic acid (the ortho isomer) with its meta-substituted counterpart, significant differences in their excited-state lifetimes were observed. nih.gov Using time-correlated single-photon counting (TCSPC), researchers found that the meta isomer exhibited a two-fold increase in its S1 excited-state lifetime compared to the ortho isomer in tetrahydrofuran (B95107) (THF). nih.gov This was attributed to restricted intramolecular twisting in the meta position due to a combination of high-energy steric and conjugation barriers. nih.govacs.org
Conversely, for the ortho isomer, femtosecond/nanosecond transient absorption spectroscopy revealed a reversible excited-state conformational change. nih.govacs.org This intramolecular rotation happens within approximately 110 picoseconds and facilitates access to a triplet state manifold. nih.govacs.org The formation of these long-lived triplet states is significant, as they can participate in various photochemical reactions. nih.gov The presence of these triplet states is supported by the sensitivity of the compounds to dissolved oxygen. nih.gov The twisting motion in the excited state allows for a spin-orbit manifold, enabling the transition into relaxed triplet states. nih.gov
The solvent environment also impacts the excited-state dynamics. For instance, the emission spectra of diaminoterephthalate derivatives show a red shift with increasing solvent polarity, indicating a more polar excited state. acs.org At low temperatures (77 K), a blue shift in the emission band is observed, which is attributed to incomplete solvation of the dipolar excited state. acs.org This behavior supports the contention that intramolecular charge transfer (ICT) is a primary process in the excited state of these molecules. acs.org
Table 1: Photophysical Data for Aminoterephthalate Derivatives
| Compound | Solvent | Excitation Wavelength (nm) | Emission Maximum (λemmax) (nm) | Excited-State Lifetime (τ) | Observation | Reference |
|---|---|---|---|---|---|---|
| 2-Aminoterephthalic Acid Derivative (ortho) | Tetrahydrofuran (THF) | 350 | Not Specified | ~110 ps (for conformational change) | Undergoes reversible excited-state conformational change via intramolecular rotation, unlocking a triplet state. | nih.govacs.org |
| 3-Aminoterephthalic Acid Derivative (meta) | Tetrahydrofuran (THF) | 350 | Not Specified | 2x longer S1 lifetime than ortho isomer | Intramolecular twisting is restricted due to high-energy steric and conjugation barriers. | nih.gov |
| Diethyl 2,5-diaminoterephthalate Derivative (R1) | Cyclohexane (CyH) | 460 | 541 | 8.0 ns | Exhibits intramolecular charge transfer (ICT). | acs.org |
| Diethyl 2,5-diaminoterephthalate Derivative (R1) | Methanol (MeOH) | 437 | 562 | 4.3 ns | Emission red-shifts with increasing solvent polarity. | acs.org |
Redox Activity and Electron Transfer Pathways
The amino group in aminoterephthalate compounds significantly influences their redox properties and enables their participation in electron transfer processes, which is a cornerstone of their use in photocatalysis. nih.gov When incorporated as organic linkers in MOFs, these compounds can act as photosensitizers, absorbing light and initiating charge transfer events. nih.govresearchgate.net
A key mechanism is linker-to-metal charge transfer (LMCT). nih.govacs.org Upon absorption of visible light, the 2-aminoterephthalate linker becomes excited and can transfer an electron to the metal node of the MOF, such as a Zr oxo cluster in NH2-UiO-66(Zr). nih.govresearchgate.net This process generates a reduced form of the metal (e.g., Zr(III)) and an oxidized linker radical. researchgate.net The reduced metal center can then participate in subsequent reduction reactions, for example, the photocatalytic reduction of CO2. researchgate.net The efficiency of these photocatalytic systems can be improved by optimizing properties like the excited-state lifetime or the LMCT efficiency. acs.org
Studies on self-assembled monolayers (SAMs) of diaminoterephthalate (DAT) derivatives have also shed light on their redox activity. acs.org Irreversible oxidation of a DAT-containing monolayer at 0.4 V was shown to trigger the formation of a new, surface-bound, quasi-reversible redox couple. acs.org This new species, likely a diimine, demonstrates the ability of the aminoterephthalate core to undergo redox transformations to form stable intermediates. acs.org
The electron transfer pathways are not always simple and can be influenced by the surrounding molecular structure. In some systems, electron transfer from an excited antenna (like the aminoterephthalate) to other parts of the molecule can provide a quenching pathway that competes with other desired processes, such as energy transfer. rsc.org Understanding and controlling these competing pathways is crucial for designing efficient molecular systems. rsc.org In complex biological and artificial systems, electron transfer can be coupled with proton transfer or occur through a series of cofactors, and the protein or framework structure plays a critical role in directing this flow of electrons. nih.govnrel.govacs.org
Identification of Intermediates and Transition States
The mechanism of a chemical reaction is defined by the pathway from reactants to products, which includes highly unstable, fleeting arrangements of atoms known as transition states and more stable, but still transient, species called intermediates. solubilityofthings.commasterorganicchemistry.com A transition state represents the highest energy point on a reaction coordinate, a configuration where bonds are partially broken and formed. solubilityofthings.comscirp.org Intermediates, conversely, are species that exist in local energy minima between transition states and can sometimes be isolated or detected spectroscopically. solubilityofthings.comacs.org
In reactions involving aminoterephthalate compounds, identifying these transient species is key to understanding the reaction mechanism. For instance, in the excited state of 2-aminoterephthalic acid derivatives, a twisted intramolecular charge transfer (TICT) state can be considered a key intermediate. The molecule undergoes rotation around a C-C bond to reach this conformation, which then leads to the formation of a triplet state. nih.gov This triplet state is itself a crucial, longer-lived intermediate that can drive subsequent chemical reactions. nih.gov
In the context of redox reactions, the oxidized linker radical and the reduced metal center (e.g., Zr(III)) formed during LMCT are identifiable intermediates in the photocatalytic cycle of MOFs. researchgate.net Furthermore, the electrochemical oxidation of diaminoterephthalate (DAT) monolayers leads to the formation of a diimine species, which has been identified as a stable, surface-bound redox intermediate. acs.org
In some cases, reactions may proceed through multiple transition states. rsc.org For example, studies on related Knoevenagel condensation reactions catalyzed by amino-functionalized MOFs suggest a mechanism involving several steps. rsc.org The first step is the deprotonation of an active methylene group by the basic amino group of the linker, forming a carbanion intermediate. rsc.org This carbanion then acts as a nucleophile, attacking an aldehyde in a subsequent step, which involves its own transition state. rsc.org While direct identification of transition states is experimentally challenging due to their extremely short lifetimes (femtoseconds), their structures and energies can be predicted using computational methods like density functional theory (DFT). masterorganicchemistry.com These calculations, combined with experimental detection of intermediates, allow for the detailed mapping of reaction pathways. nih.gov
Advanced Spectroscopic and Computational Investigations
Modern Spectroscopic Characterization Methodologies
Nuclear Magnetic Resonance (NMR) spectroscopy is a fundamental tool for elucidating the molecular structure of diethyl 2-aminoterephthalate in solution. Both ¹H and ¹³C NMR provide distinct information about the chemical environment of the hydrogen and carbon atoms, respectively.
¹H NMR Spectroscopy: The proton NMR spectrum of this compound exhibits characteristic signals for the aromatic protons and the ethyl ester groups. In a typical spectrum recorded in deuterated dimethyl sulfoxide (B87167) (DMSO-d₆), the aromatic protons appear as distinct multiplets. For instance, one study reported peaks at 7.77 ppm (doublet, J = 8.3 Hz), 7.39 ppm (doublet, J = 1.4 Hz), and 7.02 ppm (doublet of doublets, J = 8.3 Hz, J = 1.6 Hz). rsc.org The ethyl groups give rise to a triplet corresponding to the methyl protons (CH₃) and a quartet for the methylene (B1212753) protons (CH₂), with their exact chemical shifts being influenced by the solvent used. carlroth.com
¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on all unique carbon atoms in the molecule. The spectrum will show signals for the two carbonyl carbons of the ester groups, the six aromatic carbons, and the two carbons of the ethyl groups (methyl and methylene). The chemical shifts of these carbons are indicative of their electronic environment within the molecule.
| Nucleus | Chemical Shift (δ) in ppm | Multiplicity | Coupling Constant (J) in Hz | Assignment |
|---|---|---|---|---|
| ¹H (in DMSO-d₆) | 7.77 | d | 8.3 | Aromatic CH |
| 7.39 | d | 1.4 | Aromatic CH | |
| 7.02 | dd | 8.3, 1.6 | Aromatic CH | |
| ¹H (general) | ~4.3 | q | ~7.1 | -OCH₂CH₃ |
| ~1.3 | t | ~7.1 | -OCH₂CH₃ | |
| ¹³C (predicted) | ~168 | s | - | C=O |
| ~165 | s | - | C=O | |
| ~115-150 | m | - | Aromatic C | |
| ~60, ~14 | m | - | -OCH₂CH₃ |
Infrared (IR) and Fourier-Transform Infrared (FT-IR) spectroscopy are powerful techniques for identifying the functional groups present in this compound. epa.gov The FT-IR spectrum of solid this compound, often measured as a KBr pellet, displays several characteristic absorption bands. nih.gov
Key vibrational modes include the N-H stretching vibrations of the primary amine group, which typically appear as two distinct bands in the region of 3300-3500 cm⁻¹. chemrxiv.orgresearchgate.net The carbonyl (C=O) stretching vibration of the ester groups gives rise to a strong absorption band. Additionally, C-N and C-O stretching vibrations, as well as aromatic C-H and C=C bending and stretching vibrations, are observed in the fingerprint region of the spectrum. nist.govresearchgate.net
| Wavenumber (cm⁻¹) | Vibrational Mode | Reference |
|---|---|---|
| 3300-3500 | N-H stretching (asymmetric and symmetric) | chemrxiv.orgresearchgate.net |
| ~1700 | C=O stretching (ester) | researchgate.net |
| ~1614 | Asymmetric COO stretching | researchgate.net |
| ~1377 | Symmetric COO stretching | researchgate.net |
| ~1250 | C-N stretching | researchgate.net |
| ~1100-1300 | C-O stretching (ester) |
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within the molecule. sigmaaldrich.com The UV-Vis spectrum of this compound dissolved in a suitable solvent, such as ethanol (B145695), typically shows absorption bands in the UV region corresponding to π→π* transitions of the aromatic ring and n→π* transitions of the carbonyl and amino groups. researchgate.net The position and intensity of these bands can be influenced by the solvent polarity.
Photoluminescence studies reveal the emission properties of the compound upon excitation with UV light. mdpi.com Some studies on related aminoterephthalate compounds have shown that they can exhibit fluorescence, with the emission wavelength being dependent on the molecular structure and environment. chemrxiv.orgresearchgate.net The photoluminescent properties are crucial for applications in materials science, such as in the development of fluorescent probes or light-emitting materials. rsc.org
Thermogravimetric Analysis (TGA) is used to study the thermal stability and decomposition profile of this compound. torontech.com By heating a sample at a controlled rate and monitoring its mass loss over time, TGA can determine the temperatures at which the compound starts to decompose. researchgate.net In some cases, TGA is coupled with Evolved Gas Analysis (EGA), where the gases released during decomposition are identified using techniques like mass spectrometry or FT-IR spectroscopy. researchgate.netrsc.org This provides a more complete picture of the thermal decomposition process, including the nature of the fragments lost at each stage. For instance, initial mass loss might correspond to the loss of the ethyl groups, followed by the decarboxylation and eventual breakdown of the aromatic ring at higher temperatures.
Electron microscopy techniques, such as Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM), are used to visualize the morphology and microstructure of materials. thermofisher.commeasurlabs.comhawaii.edu While these techniques are not typically used to study the this compound molecule itself, they are invaluable for characterizing materials synthesized from it, such as metal-organic frameworks (MOFs) or polymers. rsc.orgresearchgate.net SEM provides high-resolution images of the surface topography of these materials, revealing details about particle size, shape, and aggregation. jeolusa.com Cryo-TEM can be used to observe the structure of nanomaterials derived from this compound in a near-native, hydrated state.
Fluorescence Lifetime Imaging Microscopy (FLIM)
Fluorescence Lifetime Imaging Microscopy (FLIM) is a powerful imaging technique that measures the characteristic time a fluorophore remains in an excited state before emitting a photon. renishaw.com This fluorescence lifetime is not dependent on the concentration of the fluorophore but is highly sensitive to the molecule's local micro-environment. renishaw.comsemi.ac.cn Consequently, FLIM can be used to probe a range of properties, including pH, ion concentration, molecular binding, and changes in molecular conformation. renishaw.com
While specific FLIM studies on this compound are not extensively documented, the technique offers significant potential for investigating this compound and its derivatives. The fluorescence of aminoterephthalate-based molecules is known to be sensitive to solvent polarity and conformational changes, suggesting that FLIM could provide spatially resolved maps of these interactions within various systems. acs.org For instance, FLIM could be employed to visualize the binding of this compound within metal-organic frameworks (MOFs) or to monitor local environmental changes, such as viscosity or polarity, in real-time. The technique's ability to distinguish fluorophores with similar spectra and its insensitivity to intensity artifacts make it an ideal tool for complex biological and material science applications. semi.ac.cnnih.gov
Theoretical and Computational Chemistry Approaches
Theoretical and computational chemistry provides indispensable tools for understanding the intrinsic properties of this compound. These methods allow for the detailed exploration of its electronic structure, excited states, and reaction energetics, complementing experimental findings.
Density Functional Theory (DFT) Calculations for Electronic Structure and Geometry Optimization
Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. austinpublishinggroup.com It is widely applied to determine optimized molecular geometries, electronic properties, and vibrational frequencies. researchgate.net For the 2-aminoterephthalate scaffold, DFT calculations, often using the B3LYP functional with a 6-311++G(d,p) basis set, have been employed to predict its ground-state geometry and electronic characteristics. scirp.orgscirp.org
These studies reveal how the geometry of the aminoterephthalate molecule is influenced by factors such as substituent effects and interactions with other molecules or ions. For example, calculations on 2-aminoterephthalic acid (H₂ATA) and its sodium salts have shown significant changes in the C-N bond lengths and the bond angles of the amino group upon salt formation. scirp.orgscirp.org The C-N bond length in the tetrasodium (B8768297) salt was found to be 0.055 Å larger than in the disodium (B8443419) salt, indicating a change in the electronic distribution upon ion coordination. scirp.orgscirp.org Such computational geometry optimization provides a foundational understanding of the molecule's stable conformations.
Table 1: Selected Optimized Geometrical Parameters for 2-Aminoterephthalate and its Sodium Salts (DFT/B3LYP/6-311++G(d,p))
| Parameter | Bond/Angle | H₂ATA | Na₂ATA | Na₃ATA | Na₄ATA |
| Bond Length (Å) | C-N | - | 1.391 | 1.432 | 1.446 |
| Cring-C | - | 1.509 | 1.515 | 1.520 | |
| Bond Angle (º) | NH₂ | - | 119.98 | 111.80 | 111.80 |
| Data sourced from a computational study on 2-aminoterephthalic acid (H₂ATA) and its salts, which serves as a model for the core structure of this compound. scirp.orgscirp.org |
Time-Dependent Density Functional Theory (TD-DFT) for Excited-State Properties
Time-Dependent Density Functional Theory (TD-DFT) is a primary computational tool for studying the electronically excited states of molecules. rsc.orgresearchgate.net It is used to calculate vertical excitation energies, which correspond to UV-visible absorption spectra, and to analyze the nature of electronic transitions. scirp.orgrsc.org
For the 2-aminoterephthalate system, TD-DFT calculations have been crucial in understanding its photophysical behavior. scirp.orgscirp.org Studies on 2-aminoterephthalic acid have shown that its UV-visible absorption involves transitions from the highest occupied molecular orbital (HOMO) to higher unoccupied molecular orbitals. scirp.org Specifically, a major transition is observed between the HOMO and the LUMO+1, with a calculated energy gap that indicates the molecule's reactivity. scirp.org Furthermore, TD-DFT calculations on aminoterephthalate derivatives have supported the presence of excited-state charge transfer (CT) character, where excitation leads to a redistribution of electron density from the amine-containing ring to the rest of the molecule. acs.org This CT character is fundamental to the molecule's application in photocatalysis and light-emitting devices. acs.org
Table 2: Frontier Molecular Orbital Energetic Parameters (Gas Phase)
| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE_gap, eV) |
| H₂ATA | -5.73 | -1.87 | 3.86 |
| Na₂ATA | -4.43 | -0.19 | 4.24 |
| Na₃ATA | -4.01 | 0.49 | 4.50 |
| Na₄ATA | -3.61 | 1.09 | 4.70 |
| Data from a TD-DFT study on 2-aminoterephthalic acid (H₂ATA) and its sodium salts. The HOMO-LUMO gap is an indicator of chemical reactivity. scirp.org |
Natural Bond Orbital (NBO) Analysis
Natural Bond Orbital (NBO) analysis is a computational technique that translates the complex, delocalized molecular wave function into a localized Lewis structure picture of chemical bonds and lone pairs. uni-muenchen.de This method allows for the investigation of donor-acceptor interactions, also known as delocalization effects, which are key to understanding molecular stability and reactivity. uni-muenchen.dewisc.edu
In the context of the 2-aminoterephthalate structure, NBO analysis has been performed on its parent acid and corresponding sodium salts to quantify the stabilizing interactions. scirp.orgscirp.org The analysis revealed that major interactions occur between the lone pair electrons of the oxygen atoms in the carboxylate groups and the anti-bonding orbitals (σ*) of adjacent carbon atoms. scirp.orgscirp.org The energy associated with these interactions, calculated via second-order perturbation theory, provides a measure of their significance. wisc.edu For instance, in disodium 2-aminoterephthalate (Na₂ATA), significant stabilization energy arises from the delocalization of oxygen lone pairs into the C-C and C-O anti-bonding orbitals of the carboxylate groups.
Table 3: Second-Order Perturbation Analysis of Fock Matrix in NBO Basis for Na₂ATA
| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) |
| LP (2) O15 | σ(C1-C6) | 21.03 |
| LP (2) O15 | σ(C13-O14) | 29.83 |
| LP (2) O16 | σ(C1-C2) | 21.31 |
| LP (2) O16 | σ(C13-O14) | 29.83 |
| Selected data representing key donor-acceptor interactions in disodium 2-aminoterephthalate (Na₂ATA). E(2) estimates the stabilization energy. scirp.org |
Computational Studies on Reaction Energetics and Pathways
Computational chemistry is instrumental in exploring the energetics and pathways of chemical reactions and conformational changes. By calculating properties such as binding energies, enthalpies, and Gibbs free energies, researchers can predict the thermodynamic stability and feasibility of various processes. scirp.orgscirp.org
For the 2-aminoterephthalate system, computational studies have been used to assess the stability of its metal complexes and to investigate dynamic processes in the excited state. DFT calculations on the sodium salts of 2-aminoterephthalic acid determined their binding energies, revealing that the disodium complex (Na₂ATA) is thermodynamically more stable than the trisodium (B8492382) (Na₃ATA) and tetrasodium (Na₄ATA) complexes. scirp.orgscirp.org Additionally, TD-DFT calculations have been used to explore the potential energy surface of the excited state in aminoterephthalate derivatives, identifying the energy barriers associated with intramolecular rotation. acs.org This type of analysis is critical for understanding the mechanisms of photo-induced conformational changes, which can unlock different de-excitation pathways, including access to triplet states. acs.org
Table 4: Calculated Thermodynamic Properties for Sodium 2-Aminoterephthalate Complexes
| Complex | Binding Energy (ΔE, kJ/mol) | Enthalpy (ΔH, kJ/mol) | Gibbs Free Energy (ΔG, kJ/mol) |
| Na₂ATA | -694.94 | -690.69 | -630.93 |
| Na₃ATA | -543.44 | -537.47 | -477.71 |
| Na₄ATA | -407.46 | -400.07 | -338.27 |
| Thermodynamic data indicates the stability of the complexes, with more negative values suggesting greater stability. scirp.orgscirp.org |
Advanced Materials Research Applications
Luminescent and Fluorescent Materials Development
The inherent photophysical characteristics of the aminoterephthalate core are exploited in the creation of materials that interact with light. These materials are at the forefront of sensor technology and advanced optical systems.
Derivatives of 2-aminoterephthalic acid have been incorporated into various sensor systems. For instance, metal-organic frameworks (MOFs) utilizing 2-aminoterephthalic acid as an organic linker have demonstrated significant potential. These porous materials can exhibit high-intensity and stable fluorescence. rsc.org The quenching or enhancement of this fluorescence upon interaction with target molecules allows for sensitive and selective detection. One such application involves using amino-functionalized MOFs to detect hazardous substances like formaldehyde (B43269) or the explosive trinitrophenol (TNP) in water. rsc.orgresearchgate.net
Furthermore, the principle of intramolecular charge transfer (ICT) in aminoterephthalate derivatives can be harnessed for sensing. For example, a dual-emitting amorphous europium-organic framework based on Eu-2-aminoterephthalic acid was developed as a ratiometric fluorescent probe. researchgate.net This sensor can detect water content in ethanol (B145695) over a wide concentration range, from 1% to 99.5%, with a detection limit of 0.024%. researchgate.net The presence of water influences the hydrogen bonding within the material, altering the energy transfer process and causing a dramatic, measurable shift in the ratio of the ligand's blue fluorescence to the europium ion's red fluorescence. researchgate.net This change is so pronounced that it results in a visible color shift from red to blue under UV light, allowing for visual detection. researchgate.net
| Sensor Base | Target Analyte | Detection Principle | Source |
| NH₂–Cu-MOF Nanosheets | Trinitrophenol (TNP) | Fluorescence quenching | rsc.org |
| R6G@UiO-66-(a) (MOF) | Formaldehyde | Ratiometric fluorescence | researchgate.net |
| R6G@UiO-66-(b) (MOF) | Ethylenediamine | Ratiometric fluorescence | researchgate.net |
| amEu-NH₂BDC (MOF) | Water in Ethanol | Ratiometric dual-emission (fluorescence enhancement and weakening) | researchgate.net |
The fluorescence of aminoterephthalate derivatives is governed by complex photophysical processes, primarily intramolecular charge transfer (ICT). acs.org Upon excitation with light, an electron is promoted from the electron-donating amine group (donor) to the electron-withdrawing terephthalate (B1205515) core (acceptor). This charge-separated excited state is highly sensitive to the surrounding environment, such as solvent polarity. acs.org
Studies on various diaminoterephthalate derivatives show that the electron-donating strength of the substituent groups strongly influences the excited state. acs.org Derivatives with stronger electron donors exhibit a greater degree of stabilization in the excited state in polar solvents. acs.org This typically results in a large Stokes shift—a significant difference in wavelength between the maximum absorption and maximum emission—and emission from a relaxed charge transfer state. acs.orgresearchgate.net
For example, spectroscopic studies of 2,5-di(azetidine-1-yl)-terephthalic acid (DAPA), a related chromophore, revealed red luminescence and moderate quantum yields across a range of polar and protonic solvents. researchgate.net Femtosecond transient absorption spectroscopy on its parent ester, diethyl 2,5-di(azetidine-1-yl)terephthalate, confirmed complex excited-state dynamics involving the formation of a charge separation state within approximately 5 picoseconds. researchgate.net The photophysical properties are also sensitive to the position of the amine group on the terephthalic acid backbone, which affects the efficiency of processes like linker-to-metal charge transfer (LMCT) in MOFs. acs.org
| Compound Family | Key Photophysical Property | Observation | Source |
| Donor-Acceptor-Donor Diaminoterephthalates | Intramolecular Charge Transfer (ICT) | Emission originates from a moderately relaxed CT state in polar solvents. | acs.org |
| Donor-Acceptor-Donor Diaminoterephthalates | Solvatochromism | A red shift is observed in the emission band with increasing solvent polarity. | acs.org |
| 2,5-di(azetidine-1-yl)-terephthalic acid (DAPA) | Luminescence | Exhibits red luminescence with moderate quantum yields in polar solvents. | researchgate.net |
| Diethyl 2,5-di(azetidine-1-yl)terephthalate | Excited-State Dynamics | Shows formation of a charge separation state and subsequent charge recombination. | researchgate.net |
The fluorescence of aminoterephthalate derivatives can be significantly affected by their aggregation state. Depending on the specific molecular structure, these compounds can exhibit either aggregation-caused quenching (ACQ) or aggregation-induced emission (AIE). acs.org In ACQ, which is common for many fluorescent dyes, the molecules become non-emissive when they aggregate due to the formation of non-radiative decay pathways. Conversely, AIE is a phenomenon where non-emissive molecules are induced to emit intensely upon aggregation. acs.org
Research on dimethyl 2,5-diaminoterephthalate derivatives has provided clear examples of this contrasting behavior. acs.org Dimethyl 2,5-bis(4-(methoxyphenyl)amino)terephthalate is feebly fluorescent in organic solvents but displays aggregation-induced emission enhancement (AIEE) when aggregated in micelles. acs.org This is attributed to the restriction of intramolecular motions in the aggregated state, which blocks non-radiative decay channels and opens up the radiative pathway. In stark contrast, dimethyl 2,5-bis((4-(ethoxycarbonyl)phenyl)amino)terephthalate is brightly fluorescent in solution but exhibits ACQ in aqueous environments where it aggregates. acs.org This highlights how subtle changes to the peripheral substituent groups can completely reverse the aggregation behavior and resulting optical properties.
Photophysical Properties of Aminoterephthalate Derivatives
Polymer Science and Engineering
In polymer science, Diethyl 2-aminoterephthalate serves as a functional monomer. The amine group provides a reactive handle for creating specialized polymers or for imparting unique functionalities, such as conductivity, to the final material.
Polyethylene terephthalate (PET) is a ubiquitous polyester (B1180765) produced on a massive scale. wikipedia.org The standard industrial synthesis involves the polycondensation of either terephthalic acid (TPA) or dimethyl terephthalate (DMT) with ethylene (B1197577) glycol. researchgate.netchemicalbook.in
While this compound is not a direct substitute for DMT in the production of conventional PET, its parent compound, 2-aminoterephthalic acid, is recognized as a starting material for creating functional polyesters. alfachemch.comguidechem.com The presence of the amino group on the terephthalate monomer allows for the synthesis of modified polymers with tailored properties. This functional group can be used to alter solubility, improve dyeability, or serve as a site for cross-linking or grafting other molecules to the polymer backbone. The esterification of 2-aminoterephthalic acid to its diethyl ester form makes it more suitable for certain polymerization processes, particularly those requiring better solubility in organic solvents. cu.edu.eg This positions this compound as a precursor for specialty and high-performance polymers rather than commodity PET.
Conducting polymers are a class of organic materials that possess electrical conductivity and are under intense investigation for energy applications such as batteries and supercapacitors. numberanalytics.comoaepublish.com Integrating redox-active moieties into a polymer structure is a key strategy for enhancing energy storage performance.
Researchers have successfully integrated 2-aminoterephthalic acid (ATA) into a polyaniline (PANI) backbone to create a novel copolymer, P(ANI-co-ATA), for use as a cathode material in hybrid supercapacitors. rsc.orgrsc.org The introduction of the ATA segment, with its carboxyl groups, was found to enable the delocalization of charge along the polymer backbone, which significantly enhanced the electrochemical activity. rsc.org The resulting copolymer exhibited a high specific capacitance, excellent rate capability, and good cycling stability, outperforming pure PANI. rsc.org These copolymers demonstrate that the aminoterephthalate structure can be a crucial component in designing advanced electrode materials for next-generation energy storage devices. rsc.orgscirp.org
| Material | Application | Key Performance Metric | Value | Source |
| P(ANI-co-ATA) Copolymer | Supercapacitor Cathode | Specific Capacitance | 198 F g⁻¹ (at 20 mA g⁻¹) | rsc.org |
| P(ANI-co-ATA) Copolymer | Supercapacitor Cathode | Rate Capability | Can operate up to 50 A g⁻¹ | rsc.org |
| P(ANI-co-ATA) Copolymer | Supercapacitor Cathode | Cycling Stability | 78.5% capacitance retention after 1000 cycles | rsc.org |
| Hybrid Supercapacitor (P(ANI-co-ATA) cathode) | Energy Storage Device | Energy Density | 153.9 W h kg⁻¹ (with MCMB anode) | rsc.org |
Polymerization Studies of Vinyl Terephthalate Analogues
Current research literature does not extensively cover the direct polymerization of vinyl terephthalate analogues derived from this compound. However, related research has utilized the 2-aminoterephthalate linker to create metal-organic frameworks (MOFs) that act as scaffolds for the polymerization of vinyl-type monomers. In these studies, the amino group on the terephthalate linker is modified to anchor polymerization initiators. This "grafting from" method allows for the growth of polymer chains, such as poly(methyl methacrylate), from the surface of the MOF, creating hybrid materials with high porosity and functional polymer coatings. rsc.orgacs.org
Energy-Related Materials Science
Anode Materials for Lithium-Ion Batteries (e.g., Dilithium (B8592608) 2-aminoterephthalate)
In the quest for sustainable and high-performance energy storage, organic electrode materials are gaining significant attention. Dilithium 2-aminoterephthalate (C₈H₅Li₂NO₄), a salt derived from 2-aminoterephthalic acid, has been identified as a promising anode material for lithium-ion batteries (LIBs). rsc.org Carboxylate-based materials are advantageous due to their low electrochemical potential, low solubility in common battery electrolytes, and ease of preparation. rsc.org
Research into dilithium 2-aminoterephthalate demonstrates its potential as a viable organic anode. rsc.orgresearchgate.net Although it is an asymmetric molecule due to the amino group, it exhibits stable cycling performance comparable to many symmetric carboxylate compounds. rsc.org When tested in lithium half-cells, electrodes made from this material show stable capacities of approximately 180-200 mAh g⁻¹. rsc.orgukm.my The material also displays promising rate capabilities, with good performance at high current densities (e.g., 500 mA g⁻¹) and effective capacity recovery. rsc.orgrsc.orgukm.my
The primary drawback, common to many organic electrode materials, is a significant drop in capacity after the first cycle, which is often attributed to the formation of a solid electrolyte interphase (SEI) layer, dissolution of active material, or structural changes. rsc.org Despite this initial loss, dilithium 2-aminoterephthalate is considered to cycle stably compared to other carboxylates. rsc.org Computational studies using Density Functional Theory (DFT) suggest that the lithiation process preferentially occurs on the carboxylate group located closer to the electron-donating amino group, which helps to stabilize the local environment during the reduction process. rsc.org
| Performance Metric | Reported Value | Reference |
|---|---|---|
| Stable Reversible Capacity | ca. 180-200 mAh g⁻¹ | rsc.orgukm.my |
| Rate Capability | Good performance at 500 mA g⁻¹ | rsc.orgrsc.org |
| Initial Capacity Loss | Observed, common for carboxylates | rsc.org |
| Cycling Stability | Considered stable | rsc.org |
Sensing Platform Development
Development of MOF-Based Fluorescent Sensors
The compound 2-aminoterephthalic acid is a crucial organic linker for the synthesis of luminescent Metal-Organic Frameworks (MOFs). researchgate.netguidechem.com These crystalline, porous materials are constructed from metal ions or clusters linked by organic molecules. sigmaaldrich.com The inherent fluorescence of the 2-aminoterephthalate linker, combined with the structural versatility of MOFs, makes them ideal candidates for developing highly sensitive and selective fluorescent sensors. guidechem.comsigmaaldrich.com
MOFs built with this linker, such as UiO-66-NH₂ and IRMOF-3, exhibit strong luminescence. guidechem.comrsc.org The uncoordinated amine group on the linker is a key feature, serving as a recognition site that can bind with specific analytes. researchgate.netsigmaaldrich.com This interaction can alter the electronic properties of the MOF and, consequently, its fluorescence emission, leading to a detectable signal. This phenomenon, often described as fluorescence quenching ("turn-off") or enhancement ("turn-on"), forms the basis of the sensing mechanism. sigmaaldrich.com The high porosity and large surface area of these MOFs also facilitate the adsorption and preconcentration of target analytes, further boosting detection sensitivity. volza.com
Selective Detection of Target Analytes (e.g., Hg(II), phosphate (B84403), hydrogen sulfide)
The functional design of MOFs using 2-aminoterephthalate linkers has enabled the creation of sensors for various environmentally and biologically important analytes. volza.com
Mercury (Hg(II)): MOFs such as amino-MIL-53(Al) have been developed for the luminescent detection of highly toxic mercury ions (Hg²⁺) in water. chemicalbook.com The sensing mechanism relies on the strong coordination between the amino groups of the linker and Hg²⁺ ions, which quenches the MOF's intrinsic fluorescence. clearsynth.com These sensors demonstrate high selectivity and can achieve very low detection limits, in the nanomolar range. chemicalbook.com
Phosphate: Post-synthetically modified MOFs have been used to detect phosphate anions (like H₂PO₄⁻). volza.com In one approach, the hydrogen bonding interactions between the anion and functional groups within the MOF cause a change in the framework's fluorescence, enabling detection. volza.com
Hydrogen Sulfide (B99878) (H₂S): MOF-based sensors have also been designed for the fluorescent detection of hydrogen sulfide. One strategy involves incorporating copper ions (Cu²⁺) into the MOF. The presence of H₂S leads to a binding reaction between the sulfide ions (S²⁻) and Cu²⁺, which alters the luminescent properties of the framework, allowing for ratiometric or "turn-on" sensing. clearsynth.com
| Target Analyte | MOF Example | Sensing Mechanism | Reference |
|---|---|---|---|
| Mercury (Hg²⁺) | amino-MIL-53(Al) | Fluorescence quenching via coordination with amino groups | chemicalbook.com |
| Phosphate (H₂PO₄⁻) | Pyrene-tagged UiO-66-NH₂ | Fluorescence enhancement via hydrogen bonding | volza.com |
| Hydrogen Sulfide (H₂S) | Eu³⁺/Cu²⁺@UiO-66-(COOH)₂ | Ratiometric sensing based on S²⁻ binding to Cu²⁺ | clearsynth.com |
Role in Dye Synthesis and Pigment Precursors
Derivatives of 2-aminoterephthalic acid, particularly its esters, are important intermediates in the chemical industry for producing dyes and pigments. Specifically, dimethyl 2-aminoterephthalate is a key precursor in the synthesis of high-performance azo pigments. acs.org
Azo dyes and pigments are organic compounds characterized by the functional group R−N=N−R′ and constitute a major class of commercial colorants. The synthesis of Pigment Yellow 155 (C.I. 200310), a bisacetoacetarylide disazo pigment, relies on the diazotization of dimethyl 2-aminoterephthalate. This process is followed by a coupling reaction with 1,4-phenylenebis(3-oxobutanamide). acs.org The resulting pigment has a complex molecular structure that provides high color intensity, good lightfastness, and thermal stability, making it suitable for coloring plastics and other materials. acs.org The use of aminoterephthalic acid derivatives as building blocks is a well-established practice in the synthesis of various azo dyes.
Future Research Directions and Emerging Opportunities
Development of Novel and Sustainable Synthetic Methodologies for Aminoterephthalate Esters
The pursuit of green and sustainable chemical processes is a major driver in modern chemistry. For aminoterephthalate esters like Diethyl 2-aminoterephthalate, future research will focus on developing environmentally benign synthetic routes that minimize waste and energy consumption. Key areas of exploration include:
Catalytic Hydrogenation: A method for producing dimethyl aminoterephthalate involves the catalytic hydrogenation of dimethyl nitroterephthalate in isopropanol. google.com This process boasts a high raw material conversion rate of 100% and a product yield of 95% or higher, with the added benefit of a reusable catalyst and no waste discharge. google.com
Transition-Metal-Free Amidation: A recently developed sustainable protocol allows for the direct amidation of unactivated esters using a sodium t-butoxide-mediated approach under solvent-free conditions. rsc.org This method offers high yields and an environmentally friendly workup procedure, avoiding the need for organic solvents and chromatography in most cases. rsc.org
Cross-Dehydrogenative Coupling (CDC): Innovative bimetallic oxide cluster catalysts, such as RhRuOx/C, are being developed for the cross-dehydrogenative coupling of arenes and carboxylic acids. eurekalert.org These catalysts use molecular oxygen as the sole oxidant, making the process significantly more sustainable and environmentally friendly, with water as the only byproduct. eurekalert.org
These emerging synthetic strategies promise to make the production of aminoterephthalate esters more efficient and ecologically responsible, aligning with the principles of green chemistry. nih.gov
Exploration of Unconventional Derivatization Pathways for Enhanced Functionality
The functional amine group on the this compound backbone offers a rich platform for derivatization, enabling the tuning of its chemical and physical properties. Future research will delve into novel derivatization pathways to create materials with enhanced and specific functionalities.
One key area is the post-synthetic modification (PSM) of Metal-Organic Frameworks (MOFs) constructed using 2-aminoterephthalic acid. The reactive amino group allows for the grafting of organic molecules and the formation of metal complexes. researchgate.net For example, the amino group in NH2-MIL-125 can react to form a diazo functionality, which can then be used to graft other molecules like diethylaniline. researchgate.net This opens up possibilities for creating materials with tailored properties for specific applications.
Another approach involves the derivatization of amino acids with reagents like diethyl ethoxymethylenemalonate for analysis by high-performance liquid chromatography (HPLC). nih.gov While this is an analytical technique, the underlying chemical reactions could inspire new synthetic derivatization strategies for this compound to create novel functional molecules.
Rational Design and Synthesis of Next-Generation MOF Architectures for Specific Applications
This compound and its parent acid, 2-aminoterephthalic acid, are crucial building blocks for the synthesis of Metal-Organic Frameworks (MOFs). The future of MOF research lies in the rational design of architectures with precisely controlled pore sizes, shapes, and functionalities for targeted applications.
The amino group of the 2-aminoterephthalate linker provides a key site for functionalization, which can enhance properties like CO2 uptake in porous frameworks. berkeley.eduresearchgate.net For instance, amino-functionalized Cu-based MOFs using 2-aminoterephthalic acid have shown a higher CO2 capture tendency compared to their non-functionalized counterparts. researchgate.net
The development of next-generation MOFs includes creating structures with high stability and specific active sites. For example, the sonochemical synthesis of UiO-66-NH2, a zirconium-based MOF using 2-aminoterephthalic acid, results in a higher surface area and smaller particle sizes, leading to enhanced CO2 adsorption capacity. frontiersin.org
Future work will focus on designing MOFs for specific tasks such as:
Gas Storage and Separation: Tailoring pore environments to selectively capture gases like CO2. researchgate.netpubcompare.ai
Drug Delivery: Creating biocompatible MOFs for the controlled release of therapeutic agents. frontiersin.org
Wastewater Treatment: Developing MOFs for the simultaneous detection and removal of pollutants. researchgate.net
Expanding Catalytic Applications in Complex Organic Synthesis and Energy Conversion
The unique electronic and structural properties of this compound derivatives, particularly when incorporated into MOFs, make them promising candidates for a wide range of catalytic applications.
In complex organic synthesis , amino-functionalized MOFs can act as heterogeneous catalysts. For example, IRMOF-3, a zinc aminoterephthalate MOF, is an effective catalyst for the Knoevenagel condensation. sigmaaldrich.com The presence of both acidic and basic sites in some MOFs allows for bifunctional catalysis, enabling one-pot tandem reactions. acs.org
For energy conversion , MOFs and their derivatives are being explored as photocatalysts for water splitting to produce hydrogen. mdpi.com The amino group in linkers like 2-aminoterephthalate can significantly shift the light absorption of the MOF to the visible range, enhancing its photocatalytic activity. mdpi.com Furthermore, covalently functionalized graphene derivatives are being investigated as versatile platforms for catalysis, including applications in oxidative amine coupling and the electrocatalytic reduction of CO2. nanoge.org
Integration into Multifunctional and Responsive Sensing Platforms
The inherent properties of this compound and its derivatives, such as luminescence and the ability to interact with various analytes, make them ideal components for advanced sensing platforms.
Luminescent MOFs (L-MOFs) are particularly promising for sensor design. rsc.org The luminescence can originate from the organic linker, such as 2-aminoterephthalic acid, and can be modulated by the presence of specific analytes. rsc.org For example, a ratiometric fluorescent probe using a MOF with a 2-aminoterephthalic acid linker has been developed for the detection of dipicolinic acid, a biomarker for bacterial spores. rsc.org
Future research will focus on creating multifunctional sensors capable of:
Simultaneous Detection and Removal: MOFs that can both detect and adsorb contaminants from water. researchgate.net
Ratiometric Sensing: Probes that provide a built-in self-calibration for more accurate and reliable detection. rsc.org
Selective Ion Detection: MOFs designed to selectively bind and signal the presence of specific metal ions like Eu3+ or heavy metals. acs.org
The development of thin films of these materials on various substrates will facilitate their integration into practical sensing devices. researchgate.net
Advanced Computational Modeling for Predictive Material Design and Reaction Pathway Elucidation
Computational modeling is becoming an indispensable tool in materials science for predicting the properties of new materials and understanding reaction mechanisms at the molecular level.
For this compound and its derivatives, computational methods like Density Functional Theory (DFT) can be used to:
Predict MOF Structures and Properties: Before synthesis, modeling can help in designing MOFs with desired topologies and functionalities. osti.gov
Elucidate Reaction Pathways: Understanding the mechanism of catalytic reactions, such as ethylene (B1197577) dimerization catalyzed by cobalt-decorated MOFs, can guide the development of more efficient catalysts. osti.gov
Simulate Excited State Processes: While challenging, modeling the excited states of MOFs can aid in the rational design of effective photocatalysts and luminescent materials. researchgate.net
Computational analysis also provides insights into molecular properties like the logarithm of the partition coefficient (LogP) and polar surface area, which are crucial for understanding a compound's behavior in different environments.
Exploration of Novel Photophysical Phenomena and Their Technological Exploitation
The unique electronic structure of this compound gives rise to interesting photophysical properties, including fluorescence, which can be harnessed for various technological applications.
Research in this area is focused on:
Fluorescent Sensors: The fluorescence of these materials can be quenched or enhanced in the presence of specific molecules or ions, forming the basis for highly sensitive and selective sensors. rsc.orgresearchgate.net
Photocatalysis: The ability of aminoterephthalate-based MOFs to absorb light and generate electron-hole pairs is being exploited for photocatalytic applications, such as water splitting. mdpi.com The introduction of an amino group can cause a significant red-shift in the absorption spectrum, allowing for the utilization of a larger portion of the solar spectrum. mdpi.com
Organic Fluorescent Agents: this compound has been identified as a potential organic fluorescent agent in dental compositions to impart a natural tooth-like fluorescence. justia.com
The study of phenomena like aggregation-induced emission (AIE) in derivatives of 2,2'-bipyridine, which share some structural similarities with functionalized aminoterephthalates, could also inspire new research directions for this compound-based materials. mdpi.com
Q & A
Basic Research Questions
Q. What are the common synthetic routes for diethyl 2-aminoterephthalate, and how can reaction conditions be optimized for academic research?
- Methodology : this compound is typically synthesized via esterification of 2-aminoterephthalic acid with ethanol under acidic catalysis. Key parameters include:
- Catalyst selection : Use concentrated sulfuric acid or p-toluenesulfonic acid (0.5–2 mol%) to enhance reaction efficiency.
- Solvent system : Reflux in anhydrous ethanol to drive esterification to completion.
- Temperature control : Maintain 70–80°C for 12–24 hours, monitored via thin-layer chromatography (TLC) to track progress.
- Post-synthesis purification : Perform vacuum distillation followed by recrystallization from ethanol/water mixtures to isolate high-purity crystals (>95%) .
- Optimization : Adjust molar ratios (acid:alcohol = 1:3–1:5) and use molecular sieves to absorb water, shifting equilibrium toward product formation.
Q. What spectroscopic and thermal analysis techniques are recommended for characterizing this compound, and how should data be interpreted?
- Spectroscopic methods :
- FTIR : Confirm ester C=O stretches (~1720 cm⁻¹) and amino N–H vibrations (~3350 cm⁻¹). Compare experimental peaks to DFT/B3LYP/6-311++G(d,p) simulations for structural validation .
- UV-Vis : Analyze π→π* transitions in the aromatic system (λ_max ≈ 250–300 nm) to assess electronic properties.
- Thermal analysis :
- TGA-DSC : Perform under nitrogen (10°C/min) to determine decomposition onset (>200°C) and identify phase transitions. Residual mass at 600°C correlates with inorganic content (e.g., metal salts in coordination complexes) .
Q. What safety protocols are essential for handling this compound in laboratory settings?
- Hazard mitigation :
- Ventilation : Use fume hoods to prevent inhalation of aerosols or vapors.
- Personal protective equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles.
- Spill management : Absorb leaks with silica gel or vermiculite; avoid water to prevent dissolution and environmental contamination .
Advanced Research Questions
Q. How can this compound be functionalized for integration into metal-organic frameworks (MOFs), and what design considerations enhance stability and porosity?
- Functionalization strategies :
- Linker modification : Introduce amino groups (–NH₂) to coordinate with metal nodes (e.g., Zr⁴+, Zn²+) via post-synthetic modification (PSM). Use solvothermal conditions (DMF, 100–120°C) to anchor the ligand into MOF matrices .
- Cluster compatibility : Pair with high-valence metals (e.g., Zr₆O₄(OH)₄ clusters) to form robust frameworks. Zr-based MOFs exhibit exceptional thermal stability (>500°C) and resistance to pressure (10 tons/cm²) due to reversible μ₃-OH bonding .
- Porosity optimization :
- Isoreticular expansion : Replace benzene dicarboxylate with this compound to extend pore size (3.8–28.8 Å) and surface area (up to 4500 m²/g). Validate via BET analysis .
Q. What computational approaches predict the electronic structure and catalytic activity of this compound derivatives?
- DFT modeling :
- Basis sets : Use 6-311++G(d,p) for organic moieties and LANL2DZ for metal interactions.
- Properties analyzed : HOMO-LUMO gaps (correlated with redox activity), electrostatic potential maps (active sites for catalysis), and charge transfer in MOF nodes .
Q. How do structural variations in this compound impact its electrochemical performance in energy storage applications?
- Lithium-ion batteries :
- Anode materials : Synthesize dilithium 2-aminoterephthalate (Li₂ATA) via atomic/molecular layer deposition (ALD/MLD). Test cycling stability at 0.1–5C rates to evaluate capacity retention.
- Redox tuning : The electron-donating –NH₂ group lowers redox potentials (vs. Li/Li⁺) by ~0.3 V compared to non-aminated analogs, improving energy density. Validate via cyclic voltammetry (CV) in half-cells .
Data Contradictions and Resolution
- Functional group efficacy : While amino groups in Na₂TP-NH₂ reduce redox potentials significantly, Li₂TP-NH₂ shows minimal shifts. This discrepancy highlights ion-specific effects, necessitating empirical validation for each application .
- MOF stability : Zr-MOFs with carboxylate linkers (e.g., UiO-66) outperform Zn-based frameworks (e.g., MOF-5) under harsh conditions. Prioritize Zr or Ti clusters for industrial-grade materials .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
